molecular formula C17H18ClFN4O2 B2561437 N-(2-chloro-4-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1030097-52-9

N-(2-chloro-4-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B2561437
CAS No.: 1030097-52-9
M. Wt: 364.81
InChI Key: GZTNKIZCKPTXDP-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a pyrimidine-based acetamide derivative characterized by a 2-chloro-4-fluorophenyl group and a pyrrolidin-1-yl substituent on the pyrimidine ring.

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O2/c1-11-8-16(22-17(20-11)23-6-2-3-7-23)25-10-15(24)21-14-5-4-12(19)9-13(14)18/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTNKIZCKPTXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide, with the CAS number 1030097-52-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly focusing on antibacterial, antifungal, and anti-inflammatory properties, and presents relevant data from various studies.

PropertyDetails
Molecular FormulaC₁₇H₁₈ClFN₄O₂
Molecular Weight364.8 g/mol
StructureStructure

Antibacterial Activity

Research indicates that compounds related to this compound exhibit significant antibacterial properties. A study showed that various derivatives demonstrated varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged as follows:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound may have a broad spectrum of antibacterial activity, particularly against E. coli and B. subtilis .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against various strains, including Candida albicans and Fusarium oxysporum. The MIC values for these fungi were reported as follows:

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results indicate moderate to good antifungal potential, particularly against C. albicans .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in several studies. Compounds with similar structures have been noted to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

A review highlighted that certain pyrimidine derivatives exhibited potent COX-2 inhibition with IC₅₀ values comparable to the standard drug celecoxib:

CompoundIC₅₀ (µmol)
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

This suggests a significant potential for developing anti-inflammatory agents based on this compound's structure .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications on the pyrimidine ring and substitutions on the phenyl group can enhance or diminish its efficacy against bacterial and fungal strains as well as its anti-inflammatory properties.

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those without such modifications .
  • Anti-inflammatory Mechanism Study : Research published in Bioorganic & Medicinal Chemistry Letters focused on the anti-inflammatory effects of pyrimidine derivatives, showing that specific substitutions led to increased COX inhibition .

Scientific Research Applications

N-(2-chloro-4-fluorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide has demonstrated significant biological activities, particularly in the context of cancer research and neuropharmacology.

Cancer Research

Recent studies have indicated that this compound may exhibit anti-cancer properties. It has been evaluated for its efficacy against various cancer cell lines, showing potential in inhibiting tumor growth. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to interfere with specific signaling pathways involved in cancer cell proliferation .

Neuropharmacology

The compound's interaction with neurotransmitter systems has been explored, particularly its effects on G protein-coupled receptors (GPCRs). This interaction suggests a potential role in treating central nervous system disorders. A study indicated that derivatives of this compound could act as allosteric modulators for GPCRs, providing a novel approach to drug development for conditions such as anxiety and depression .

Case Studies

Several case studies have documented the applications of this compound:

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines revealed that the compound inhibited cell migration and invasion at micromolar concentrations. The mechanism was attributed to the downregulation of matrix metalloproteinases (MMPs), which are critical for cancer metastasis .

Case Study 2: Neuroprotective Effects

In an animal model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal death. The study suggested that it acts through modulation of neuroinflammatory pathways, indicating its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Key Compounds:

N-(4-chlorophenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide Substituents: 4-chlorophenyl (vs. 2-chloro-4-fluorophenyl in the target compound). Molecular Weight: 375.84 g/mol (estimated). Synthetic Notes: Similar coupling reactions involving palladium catalysts (e.g., Pd(dppf)Cl₂) yield analogs with chlorophenyl groups in ~16% yields under Suzuki-Miyaura conditions .

N-(2-fluorophenyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide Substituents: 2-fluorophenyl and 4-methylpiperidin-1-yl (vs. pyrrolidin-1-yl).

Table 1: Aromatic Substituent Comparison
Compound Name Aromatic Group Heterocyclic Substituent Molecular Weight (g/mol) Yield (%)
Target Compound 2-chloro-4-fluorophenyl Pyrrolidin-1-yl ~390 (estimated) N/A
N-(4-chlorophenyl) analog 4-chlorophenyl Pyrrolidin-1-yl 375.84 ~16
N-(2-fluorophenyl) analog 2-fluorophenyl 4-methylpiperidin-1-yl 401.89 (estimated) N/A

Heterocyclic Core Modifications

N-(3-chloro-4-fluorophenyl)-2-(4-((6-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide Core Structure: Thieno[3,2-d]pyrimidine (vs. pyrimidine in the target compound). Impact: The thieno-pyrimidine core enhances π-stacking interactions and may improve binding affinity in kinase targets .

N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-2-((2-((S)-2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetamide Core Structure: Pyrimidine with hydroxymethyl-pyrrolidinyl substituents. Synthetic Yield: 2–3% for similar PROTACs, indicating challenges in complex coupling reactions .

Table 2: Heterocyclic Core Variations
Compound Name Core Structure Key Substituent Molecular Weight (g/mol) Yield (%)
Target Compound Pyrimidine Pyrrolidin-1-yl ~390 N/A
Thieno-pyrimidine analog Thieno[3,2-d]pyrimidine 2-(pyrrolidin-1-yl)ethoxy ~580 52
PROTAC analog Pyrimidine (S)-2-(hydroxymethyl)pyrrolidin-1-yl ~550 2–3

Critical Analysis of Substituent Effects

Pyrrolidinyl vs. Piperidinyl: A 6-membered ring that increases lipophilicity, enhancing blood-brain barrier penetration but complicating synthesis .

Halogen Effects :

  • The 2-chloro-4-fluorophenyl group in the target compound combines electron-withdrawing effects (Cl) and moderate polarity (F), balancing solubility and target binding.

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